CP671305 is derived from pyridine-3-carboxylic acid derivatives, which are significant in organic synthesis due to their diverse biological activities. The compound's structure features a pyridine ring substituted with an oxan-4-yloxy group, making it structurally distinct yet related to other pyridine derivatives like nicotinic acid. Its classification as a phosphodiesterase-4 inhibitor places it within the broader category of anti-inflammatory agents, making it a candidate for further pharmaceutical development .
The synthesis of CP671305 involves several key steps that utilize various organic reactions to create the desired molecular structure. The primary synthetic route typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of CP671305 can be described by its molecular formula and molecular weight of approximately 223.228 g/mol. The structural formula reveals:
The InChI key for CP671305 is BWSKQRVQZAHFFQ-UHFFFAOYSA-N, which aids in database searches for chemical information .
CP671305 participates in various chemical reactions typical of phosphodiesterase inhibitors:
These reactions underline the importance of CP671305 in modulating cellular signaling pathways relevant to inflammation .
The mechanism of action for CP671305 primarily revolves around its inhibition of phosphodiesterase-4:
This mechanism positions CP671305 as a promising candidate for therapeutic interventions in diseases characterized by excessive inflammation .
CP671305 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for pharmaceutical applications .
The primary applications of CP671305 lie within medicinal chemistry and pharmacology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2